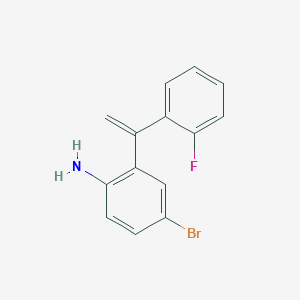
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is an organic compound that features a bromine atom, a fluorine atom, and a vinyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 2-fluorobenzaldehyde.
Formation of the Intermediate: The intermediate 4-bromo-2-(2-fluorophenyl)ethanone is formed through a Friedel-Crafts acylation reaction.
Vinylation: The intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted anilines.
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Coupling: Biaryl and styrene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and halogen atoms can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: A simpler analog without the vinyl and fluorophenyl groups.
2-Fluoroaniline: Lacks the bromine and vinyl groups.
4-Bromo-2-fluoroaniline: Similar but without the vinyl group.
Uniqueness
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is unique due to the presence of both bromine and fluorine atoms along with a vinyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H11BrFN |
|---|---|
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
4-bromo-2-[1-(2-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H11BrFN/c1-9(11-4-2-3-5-13(11)16)12-8-10(15)6-7-14(12)17/h2-8H,1,17H2 |
Clave InChI |
HLGYMGGHTILYFP-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1F)C2=C(C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



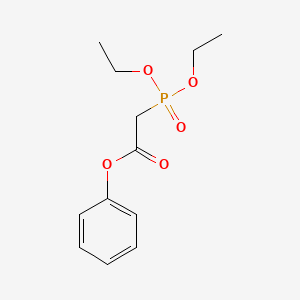
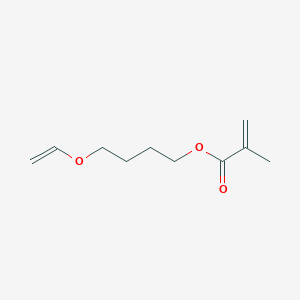
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)


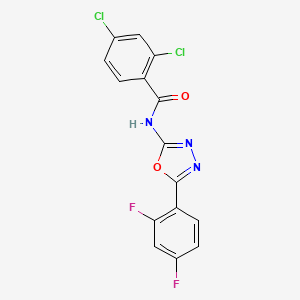

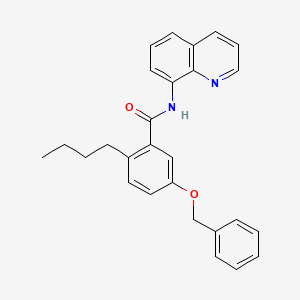
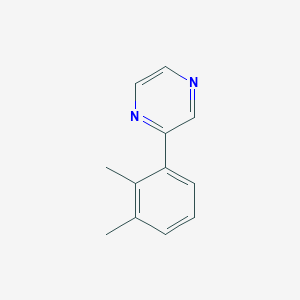
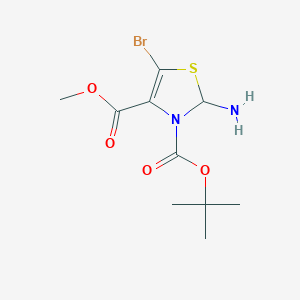
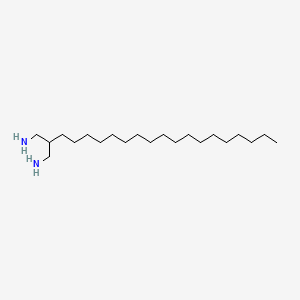
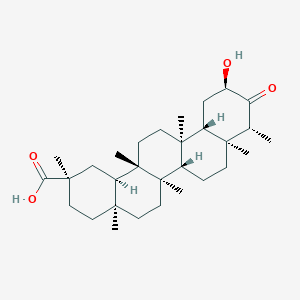
![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
